Sodium 1,2,4-triazole
Overview
Description
Sodium 1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered ring with two carbon atoms and three nitrogen atoms. The 1,2,4-triazole isomer is characterized by the arrangement of nitrogen atoms at positions 1, 2, and 4 in the ring. This compound is known for its versatility and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Sodium 1,2,4-triazole primarily targets the enzyme Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide . This compound’s interaction with this enzyme is key to its biological activity.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase 2, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, which can have downstream effects on biochemical pathways .
Biochemical Pathways
It is known that triazoles can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that this compound may have antifungal properties, although more research is needed to confirm this.
Pharmacokinetics
Triazoles are generally known for their good pharmacokinetic and pharmacodynamic properties, as well as their resistance to metabolic degradation .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target, Carbonic Anhydrase 2. By interacting with this enzyme, this compound may influence a variety of biological processes, potentially leading to various pharmacological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its interaction with its target . Additionally, the compound’s stability may be affected by factors such as temperature and humidity .
Biochemical Analysis
Biochemical Properties
Sodium 1,2,4-triazole plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as catalase by binding to their active sites, thereby inhibiting their activity . This interaction is crucial in studying oxidative stress and other related biochemical processes. Additionally, this compound can form hydrogen bonds and dipole interactions with various biomolecules, enhancing its binding affinity and specificity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has demonstrated cytotoxic activity against cancer cell lines such as MCF-7, Hela, and A549, indicating its potential as an anticancer agent . It also affects the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds covalently to the active sites of enzymes like catalase, preventing their normal function . This inhibition can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, this compound can interact with receptors and other proteins, modulating their activity and downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that this compound maintains its inhibitory effects on enzymes like catalase over extended periods, making it a valuable tool for long-term biochemical studies . Its stability and degradation must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and analgesic properties . At higher doses, this compound can cause toxic or adverse effects, including potential damage to liver and kidney function. It is essential to determine the optimal dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes like aromatase, which plays a role in estrogen biosynthesis . This inhibition can lead to changes in metabolite levels and metabolic flux, affecting overall cellular metabolism. Understanding these interactions is crucial for developing targeted therapies using this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its electron-deficient nature allows it to exhibit excellent electron-transport properties, facilitating its movement within biological systems . This compound can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
This compound localizes to specific subcellular compartments, affecting its activity and function. For example, it can be transported into peroxisomes, where it inhibits catalase activity . This localization is directed by targeting signals and post-translational modifications, ensuring that this compound reaches its intended site of action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Triazoles can be synthesized through several methods. One common method involves the cyclization of thiosemicarbazide with formic acid, followed by oxidation of the resulting 1-formyl-3-thiosemicarbazide to yield 1,2,4-triazole . Another method is the Einhorn-Brunner reaction, which involves the dehydration of amides and hydrazides .
Industrial Production Methods: Industrial production of 1,2,4-triazoles often employs the Einhorn-Brunner reaction due to its regioselectivity and efficiency. Recent advancements have also explored greener methods such as microwave irradiation and grinding to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazoles undergo various chemical reactions, including:
Oxidation: Oxidation of 1,2,4-triazole-3-thiol to 1,2,4-triazole.
Substitution: Electrophilic substitution at carbon or nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Nitric acid or hydrogen peroxide are commonly used oxidizing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products: The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Sodium 1,2,4-triazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities.
Medicine: Incorporated into various drugs, including antifungal agents like fluconazole and itraconazole.
Industry: Used in the production of polymers, dyes, and agricultural chemicals.
Comparison with Similar Compounds
1,2,3-Triazole: Another isomer of triazole with nitrogen atoms at positions 1, 2, and 3.
Imidazole: A five-membered ring with two nitrogen atoms at positions 1 and 3.
Uniqueness: 1,2,4-Triazole is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. It is more potent in certain applications compared to 1,2,3-triazole and imidazole .
Properties
IUPAC Name |
sodium;1,2-diaza-4-azanidacyclopenta-2,5-diene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N3.Na/c1-3-2-5-4-1;/h1-2H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMNEWNGLGACBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C[N-]1.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43177-42-0 | |
Record name | 1H-1,2,4-Triazole, ion(1-), sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43177-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium 1,2,4-triazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043177420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.009 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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